molecular formula C19H11NO4 B1261872 Lettowianthine

Lettowianthine

Cat. No.: B1261872
M. Wt: 317.3 g/mol
InChI Key: FMLHJJVSHOCVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lettowianthine, also known as annobraine, belongs to the class of organic compounds known as aporphines. These are quinoline alkaloids containing the dibenzo[de, g]quinoline ring system or a dehydrogenated derivative thereof. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in alcoholic beverages and fruits. This makes this compound a potential biomarker for the consumption of these food products.

Properties

Molecular Formula

C19H11NO4

Molecular Weight

317.3 g/mol

IUPAC Name

3,5-dioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1(21),2(6),7,14(22),15,17,19-heptaene-12,13-dione

InChI

InChI=1S/C19H11NO4/c21-17-15-11-4-2-1-3-10(11)14-13-9(7-12-18(14)24-8-23-12)5-6-20(16(13)15)19(17)22/h1-4,7H,5-6,8H2

InChI Key

FMLHJJVSHOCVAU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C4=CC=CC=C4C5=C3C1=CC6=C5OCO6)C(=O)C2=O

melting_point

314-317°C

physical_description

Solid

Synonyms

lettowianthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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